1,5-Octadien-3-one

Flavor Chemistry Sensory Science Wine Aroma

1,5-Octadien-3-one (CAS 65213-86-7) is an aliphatic enone used primarily as a flavoring agent. It exists as a mixture of E/Z stereoisomers (typically 60-90% E-isomer) and is described as a colorless liquid with a penetrating earthy aroma.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 65213-86-7
Cat. No. B149121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Octadien-3-one
CAS65213-86-7
Synonyms1,5-Octadien-3-one
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCC=CCC(=O)C=C
InChIInChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3
InChIKeyVWYBQOFZVSNDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

1,5-Octadien-3-one (CAS 65213-86-7) Procurement Baseline: A High-Impact Vinyl Ketone Flavor Substance


1,5-Octadien-3-one (CAS 65213-86-7) is an aliphatic enone [1] used primarily as a flavoring agent [2]. It exists as a mixture of E/Z stereoisomers (typically 60-90% E-isomer) [3] and is described as a colorless liquid with a penetrating earthy aroma [1]. It is listed in the FDA's Substances Added to Food inventory with FEMA GRAS No. 4405 and JECFA No. 1848 [2].

Why 1,5-Octadien-3-one Cannot Be Interchanged with Other 'Green' or 'Earthy' Flavor Compounds


Despite belonging to the broader class of vinyl ketones or 'green' odorants, 1,5-octadien-3-one exhibits an exceptionally low sensory detection threshold (9 ng/L) [1] and a unique dual character—contributing dried fruit nuances at moderate levels (64-96 ng/L) and a distinct geranium note at higher concentrations [1]. Its stereoisomeric composition (E/Z ratio) is known to influence its olfactory properties [2], and its chemical reactivity toward sulfur dioxide (60% concentration reduction at 30 mg/L SO2) [1] further complicates simple substitution. Substituting with a related compound like 1-octen-3-one, which has a different odor profile (metallic, mushroom) [3] and a higher detection threshold, would fail to replicate the specific organoleptic impact documented for 1,5-octadien-3-one in applications such as apricot, wine must, and beverage flavoring.

1,5-Octadien-3-one Comparative Evidence: Quantified Differentiation Against Analogs


Sensory Potency: Detection Threshold vs. 1-Octen-3-one and Other Green Odorants

The detection threshold of (Z)-1,5-octadien-3-one in must was determined to be 9 ng/L [1]. This is notably lower than the reported thresholds for the related vinyl ketone 1-octen-3-one, which has been reported with a detection threshold in the range of 10-50 ng/L in various matrices, and substantially lower than many common green odorants like (Z)-3-hexenal (threshold ~0.25 μg/L). This ultra-low threshold means 1,5-octadien-3-one exerts significant organoleptic impact at trace concentrations, a key differentiator for high-sensitivity applications.

Flavor Chemistry Sensory Science Wine Aroma

Aroma Impact: Odor Activity Value (OAV) in Apricot vs. Other Key Odorants

In fresh apricots, (Z)-1,5-octadien-3-one exhibited an Odor Activity Value (OAV) greater than 100, placing it among the top-tier contributors to apricot aroma alongside β-ionone, γ-decalactone, and (E,Z)-2,6-nonadienal [1]. By contrast, several other compounds traditionally associated with apricot, such as γ-undecalactone, γ-nonalactone, and δ-decalactone, showed very low OAVs (<5) [1]. This quantitative OAV comparison directly demonstrates that 1,5-octadien-3-one is a disproportionately high-impact odorant relative to other in-class lactones and aldehydes.

Fruit Aroma Molecular Sensory Science Odor Activity Value

Functional Nuance Shift: Concentration-Dependent Dried Fruit vs. Geranium Character

Sensory experiments revealed a concentration-dependent shift in the olfactory contribution of (Z)-1,5-octadien-3-one. At concentrations ranging from 64 to 96 ng/L, it imparts a dried fig nuance to musts [1]. At concentrations exceeding 96 ng/L, the perceived aroma shifts to a distinct geranium note [1]. This dual functionality, precisely quantified, is a unique feature not commonly reported for other green aldehydes or ketones in this class.

Wine Must Aroma Sensory Profiling Concentration-Dependent Perception

Analytical Sensitivity: GC-MS/MS Quantification Limit in Complex Matrices

A highly sensitive and labor-saving quantification method for (Z)-1,5-octadien-3-one in alcoholic beverages was established, achieving detection limits below 1 ng/L (ppt) [1]. The method combines stir bar sorptive extraction (SBSE), derivatization with PFBOA, and negative chemical ionization (NCI) GC-MS/MS [1]. This analytical capability is essential for studying the compound's behavior, as demonstrated by its application to beer and sake mixtures, where the average generation of (Z)-1,5-octadien-3-one in beer was 7.1 times higher than in sake when mixed with dried squid [1].

Analytical Chemistry Trace Analysis GC-MS/MS

Matrix Reactivity: Quantified Sulfur Dioxide Affinity and Concentration Reduction

The compound exhibits a specific and significant affinity for sulfur dioxide (SO2). A concentration of 30 mg/L of SO2 in must was shown to cause a 60% decrease in the concentration of (Z)-1,5-octadien-3-one [1]. This binding behavior directly impacts its effective concentration in sulfited products like wine, differentiating it from many other aroma compounds that are not significantly bound by SO2.

Wine Chemistry Sulfur Dioxide Binding Flavor Stability

1,5-Octadien-3-one High-Impact Application Scenarios Based on Verified Evidence


Premium Wine and Grape Must Flavor Reconstitution

In the development of natural-identical flavor formulations for Merlot and Cabernet Sauvignon musts, 1,5-octadien-3-one is a critical component for replicating authentic dried fruit notes. Its addition at precisely 64-96 ng/L provides a dried fig nuance, while higher concentrations (>96 ng/L) impart a geranium character [1]. Formulators must adjust the dose to account for a 60% reduction in free compound due to binding with SO2 (at 30 mg/L) [1].

Apricot and Stone Fruit Flavor Optimization

For apricot flavors seeking high fidelity to fresh fruit aroma, 1,5-octadien-3-one is an essential ingredient. It exhibits an Odor Activity Value (OAV) greater than 100 in apricots, ranking it among the most potent odorants alongside β-ionone [1]. Its omission results in a demonstrable sensory gap, as confirmed by omission experiments [1]. Including it in flavor formulations, even at trace levels, significantly enhances the perception of authenticity.

Beverage Off-Flavor Mitigation and Quality Control

The validated analytical method using SBSE-GC-MS/MS with a limit of quantification below 1 ng/L [1] enables precise monitoring of 1,5-octadien-3-one formation in beer and other beverages. This is crucial for quality control, as its generation can be 7.1 times higher in beer compared to sake when consumed with seafood, contributing to a metallic off-flavor [1]. This analytical capability supports R&D efforts to minimize unwanted metal notes in ready-to-drink (RTD) alcoholic beverages paired with savory foods.

Green and Herbaceous Note Creation in Savory Flavors

In savory flavor applications requiring a potent 'green' or 'herbaceous' character (e.g., rocket/arugula leaf flavors), 1,5-octadien-3-one is a key contributor. It was identified as one of the most potent odor-active compounds responsible for the green olfactory notes in rocket leaves [1]. Its ultra-low detection threshold (9 ng/L in must) [2] ensures it provides a powerful impact at extremely low inclusion levels, offering a cost-effective and highly potent alternative to weaker green aldehydes.

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